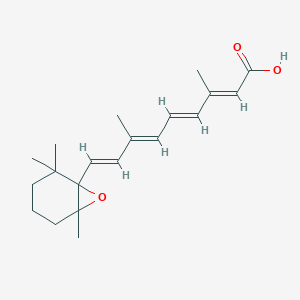

all-trans 5,6-Epoxy Retinoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

All-trans-5,6-Epoxyretinoic acid: is a naturally occurring metabolite of all-trans-retinoic acid, which is a derivative of vitamin A. This compound is known for its role as an agonist of all isoforms of the retinoic acid receptor (RAR), making it significant in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: All-trans-5,6-Epoxyretinoic acid can be synthesized through the epoxidation of all-trans-retinoic acid. This process typically involves the use of oxidizing agents such as peracids or peroxides under controlled conditions to introduce the epoxy group at the 5,6-position of the retinoic acid molecule .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of all-trans-5,6-Epoxyretinoic acid likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the quality and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: All-trans-5,6-Epoxyretinoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the epoxy group to other functional groups.

Substitution: The epoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Peracids or peroxides are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce dihydro derivatives .

Applications De Recherche Scientifique

Retinoid Activity

All-trans 5,6-Epoxy Retinoic Acid functions as an agonist for retinoic acid receptors (RARs). It has been shown to induce growth arrest in various cell types, suggesting its role in regulating cell proliferation and differentiation .

Antineoplastic Properties

Research indicates that this compound possesses antineoplastic properties. It has been evaluated for its ability to inhibit tumor growth, particularly in models of cancer induced by vitamin A deficiency .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neuronal injury. Its influence on neuronal signaling pathways may contribute to its protective effects against neurodegenerative conditions .

Immune Modulation

Studies have indicated that this compound can modulate immune responses. It influences various immune pathways, enhancing the body’s defense mechanisms against infections and inflammation .

Table: Applications of this compound

Case Study 1: Cancer Treatment

In a study evaluating the efficacy of this compound on tumor cells derived from vitamin A-deficient rats, it was found to be approximately 0.5% as active as all-trans Retinoic Acid in promoting growth inhibition. This suggests that while it may not be as potent as its precursor, it still holds potential as a therapeutic agent .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of this compound demonstrated significant reductions in neuronal apoptosis in vitro. The study highlighted its ability to activate survival pathways and inhibit apoptotic signals, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s .

Mécanisme D'action

All-trans-5,6-Epoxyretinoic acid exerts its effects by binding to and activating retinoic acid receptors (RARs). These receptors are nuclear transcription factors that regulate gene expression. Upon activation, the retinoid-receptor complex interacts with specific DNA sequences, leading to the transcription of genes involved in cell differentiation, proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

All-trans-retinoic acid: The parent compound from which all-trans-5,6-Epoxyretinoic acid is derived.

9-cis-retinoic acid: Another retinoic acid isomer with similar biological activity.

13-cis-retinoic acid: Known for its use in acne treatment.

Uniqueness: All-trans-5,6-Epoxyretinoic acid is unique due to the presence of the epoxy group at the 5,6-position, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with retinoic acid receptors and influences its metabolic stability and activity .

Activité Biologique

All-trans 5,6-epoxy retinoic acid (5,6-epoxy RA) is a derivative of all-trans retinoic acid (ATRA) and is part of the retinoid family, which plays crucial roles in cellular processes such as growth, differentiation, and apoptosis. This article explores the biological activity of 5,6-epoxy RA, focusing on its mechanisms of action, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C20H28O3

- Molecular Weight : 316.4345 g/mol

- IUPAC Name : (2E,4E,6E,8E)-3,7-dimethyl-9-{2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}nona-2,4,6,8-tetraenoic acid

5,6-epoxy RA exhibits biological activity primarily through its interaction with retinoic acid receptors (RARs). It has been shown to activate RAR-dependent transcriptional pathways, which are critical for regulating gene expression involved in cellular differentiation and proliferation.

Binding Affinity and Activation

Research indicates that 5,6-epoxy RA can bind to RARs with varying affinities:

- RAR Alpha : EC50 = 77 nM

- RAR Beta : EC50 = 35 nM

- RAR Gamma : EC50 = 4 nM

These values suggest that while 5,6-epoxy RA is less potent than ATRA in activating RARs, it still plays a significant role in modulating retinoid signaling pathways .

Cellular Differentiation

Studies have demonstrated that 5,6-epoxy RA can induce differentiation in various cell types. For example:

- In NB4 promyelocytic leukemia cells, 5,6-epoxy RA promotes maturation comparable to ATRA but with reduced efficacy .

Comparative Activity

The biological activity of 5,6-epoxy RA has been quantitatively assessed against ATRA:

- It was found to be approximately 0.5% as active as ATRA in promoting growth in vitamin A-deficient rats .

Metabolism

The metabolism of all-trans retinoids is crucial for their biological activity. In human keratinocytes and animal models:

- All-trans retinol is converted into various metabolites including 5,6-epoxy RA.

- In studies involving tadpoles (Xenopus laevis), all-trans retinoic acid was rapidly metabolized within hours of exposure .

Case Studies and Research Findings

- Human Keratinocytes Study :

- Tadpole Developmental Toxicity :

- In Vitro Studies :

Summary Table of Biological Activities

| Compound | Activity Level (vs ATRA) | Mechanism/Target |

|---|---|---|

| All-trans Retinoic Acid (ATRA) | 100% | RAR activation |

| This compound | 0.5% | RAR activation |

Propriétés

Numéro CAS |

13100-69-1 |

|---|---|

Formule moléculaire |

C20H28O3 |

Poids moléculaire |

316.4 g/mol |

Nom IUPAC |

(2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14+/t19-,20+/m1/s1 |

Clé InChI |

KEEHJLBAOLGBJZ-ILKMQKNNSA-N |

SMILES |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |

SMILES isomérique |

C/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C |

SMILES canonique |

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |

Apparence |

Assay:≥96%A solid |

Description physique |

Solid |

Synonymes |

5,6-epoxyretinoic acid 5,6-epoxyretinoic acid, (13-cis)-isomer 5,6-epoxyretinoic acid, sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.